2-Methyl-5-nitro-3-(trifluoromethyl)aniline
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Overview
Description
2-Methyl-5-nitro-3-(trifluoromethyl)aniline is an organic compound with the molecular formula C8H7F3N2O2 It is a derivative of aniline, where the aniline ring is substituted with a methyl group, a nitro group, and a trifluoromethyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
Starting from 2-chloro-5-trifluoromethylaniline: This method involves several steps including acylation, methylation, hydrogenation, and hydrolysis to obtain the desired compound.
Starting from 3-trifluoromethylaniline: This route involves acylation, methylation, and hydrolysis.
Starting from 2-trifluoromethyl-α,α-dichlorotoluene: This method includes chlorination, hydrogenation, nitration, and further hydrogenation.
Industrial Production Methods
Industrial production methods typically involve large-scale synthesis using the above-mentioned routes with optimized reaction conditions to maximize yield and purity. The choice of method depends on the availability of starting materials and the desired scale of production.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The nitro group can undergo reduction to form an amino group.
Reduction: The nitro group can be reduced to an amine using reagents like hydrogen gas in the presence of a catalyst.
Substitution: The trifluoromethyl group can participate in various substitution reactions.
Common Reagents and Conditions
Hydrogenation: Hydrogen gas with a palladium or platinum catalyst.
Nitration: Nitric acid in the presence of sulfuric acid.
Acylation: Acyl chlorides in the presence of a base.
Major Products Formed
Amines: Reduction of the nitro group forms amines.
Substituted Anilines: Various substitution reactions can lead to different substituted aniline derivatives.
Scientific Research Applications
2-Methyl-5-nitro-3-(trifluoromethyl)aniline is used in several scientific research applications:
Chemical Synthesis: It is used as an intermediate in the synthesis of various organic compounds.
Pharmaceuticals: It can be used in the synthesis of analgesic compounds like flunixin.
Material Science: Its unique properties make it useful in the development of new materials with specific characteristics.
Mechanism of Action
The mechanism of action of 2-Methyl-5-nitro-3-(trifluoromethyl)aniline involves its interaction with various molecular targets. The nitro group can undergo reduction to form reactive intermediates that can interact with biological molecules. The trifluoromethyl group can enhance the compound’s lipophilicity, affecting its distribution and interaction within biological systems.
Comparison with Similar Compounds
Similar Compounds
2-Methyl-3-(trifluoromethyl)aniline: Similar structure but lacks the nitro group.
2-(Trifluoromethyl)aniline: Similar structure but lacks both the methyl and nitro groups.
Uniqueness
2-Methyl-5-nitro-3-(trifluoromethyl)aniline is unique due to the presence of all three substituents (methyl, nitro, and trifluoromethyl) on the aniline ring. This combination of groups imparts distinct chemical and physical properties, making it valuable for specific applications in research and industry.
Properties
IUPAC Name |
2-methyl-5-nitro-3-(trifluoromethyl)aniline |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7F3N2O2/c1-4-6(8(9,10)11)2-5(13(14)15)3-7(4)12/h2-3H,12H2,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XPLRFEZPDVQOMJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1N)[N+](=O)[O-])C(F)(F)F |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7F3N2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
220.15 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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